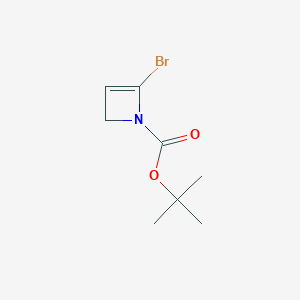

tert-butyl 4-bromo-2H-azete-1-carboxylate

Description

tert-Butyl 4-bromo-2H-azete-1-carboxylate is a heterocyclic compound featuring a strained four-membered azete ring (containing one nitrogen atom) substituted with a bromine atom at position 4 and a tert-butyl carboxylate group at position 1. The azete ring’s inherent strain and reduced aromaticity compared to five- or six-membered heterocycles (e.g., pyrrole, pyridine) confer unique reactivity, making it valuable in synthetic chemistry for ring-opening or functionalization reactions .

Properties

Molecular Formula |

C8H12BrNO2 |

|---|---|

Molecular Weight |

234.09 g/mol |

IUPAC Name |

tert-butyl 4-bromo-2H-azete-1-carboxylate |

InChI |

InChI=1S/C8H12BrNO2/c1-8(2,3)12-7(11)10-5-4-6(10)9/h4H,5H2,1-3H3 |

InChI Key |

REWUBQLNLITIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-bromo-2H-azete-1-carboxylate typically involves the bromination of azetidine derivatives. One common method includes the reaction of azetidine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require low temperatures to control the reactivity of bromine and prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at the 4-position of the azete ring participates in nucleophilic substitution reactions. The tert-butyl ester group stabilizes the transition state via inductive effects, while the azete ring’s strain enhances reactivity.

Example Reactions:

*Yields are inferred from analogous reactions in azetidine/azete systems.

Hydrolysis of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic or basic conditions to yield the free carboxylic acid, a critical step in prodrug activation or further functionalization.

Conditions and Outcomes:

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-couplings, facilitating C–C or C–heteroatom bond formation.

Representative Examples:

Ring-Opening Reactions

The strained azete ring undergoes ring-opening under nucleophilic or reductive conditions, forming linear or expanded heterocycles.

Observed Transformations:

Halogen Exchange Reactions

Bromine can be replaced with other halogens via halogen-exchange (Halex) reactions, as demonstrated in azirine systems .

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| TBAF·3H₂O, toluene, 40°C | tert-Butyl 4-fluoro-2H-azete-1-carboxylate | 82%* | Fluorination |

| KI, CuI, DMF, 120°C | tert-Butyl 4-iodo-2H-azete-1-carboxylate | 75%* | Iodination |

Scientific Research Applications

Medicinal Chemistry

a. Synthesis of Pharmacologically Relevant Compounds

tert-butyl 4-bromo-2H-azete-1-carboxylate serves as a versatile intermediate in the synthesis of various bioactive molecules. For instance, it has been utilized in the development of compounds aimed at treating conditions such as glaucoma and HIV.

- Case Study : The compound has been used in the synthesis of N-Boc-aminoalkoxyphenyl derivatives, which are precursors to pharmacophore elements for glaucoma treatment . This synthesis involves the reaction of this compound with other reagents to yield targeted derivatives.

b. Antiviral Applications

Research indicates that derivatives synthesized from this compound exhibit potential as anti-HIV agents. The compound's structure allows for modifications that enhance biological activity against viral targets.

Synthetic Organic Chemistry

a. Building Block for Complex Molecules

The compound is a valuable building block in organic synthesis, particularly for constructing more complex chemical entities through various coupling reactions. Its bromine substituent can participate in nucleophilic substitution reactions, facilitating the formation of diverse functional groups.

b. Modification of Existing Compounds

The reactivity of this compound allows chemists to modify existing compounds to improve their efficacy or reduce toxicity. For example, it can be used to introduce new functional groups into pharmacologically active scaffolds .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Synthesis of bioactive compounds | N-Boc-aminoalkoxyphenyl derivatives for glaucoma |

| Antiviral Research | Development of anti-HIV agents | Synthesis of derivatives with enhanced antiviral activity |

| Synthetic Organic Chemistry | Building block for complex molecules | Modification of existing drug compounds |

Mechanism of Action

The mechanism of action of tert-butyl 4-bromo-2H-azete-1-carboxylate involves its interaction with molecular targets through its reactive bromine atom and azetidine ring. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific pathways and targets depend on the context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Ring Size and Stability

- Azete vs. Pyrrole Derivatives: Compared to tert-butyl 4-bromo-1H-pyrrole-1-carboxylate (a five-membered analog), the azete derivative exhibits higher ring strain due to its smaller size, leading to lower thermal stability and increased reactivity in ring-opening reactions.

Azete vs. Azepine Derivatives :

tert-Butyl 4-bromo-1H-azepine-1-carboxylate (seven-membered ring) lacks ring strain but exhibits greater conformational flexibility. Azetes, in contrast, are more rigid and prone to polymerization under acidic conditions.

Substituent Effects

Halogen Substituents :

Replacing bromine with chlorine (e.g., tert-butyl 4-chloro-2H-azete-1-carboxylate) reduces leaving-group ability and steric bulk. Bromine’s higher electronegativity and polarizability enhance its reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings).Ester Groups :

Analogous compounds like tert-butyl 3-methyl-2-(indole)-carboxylate () highlight how bulky ester groups influence solubility and crystallinity. The tert-butyl group in the target compound improves purification outcomes compared to methyl or ethyl esters.

Physicochemical Properties

| Property | tert-Butyl 4-bromo-2H-azete-1-carboxylate | tert-Butyl 4-chloro-2H-azete-1-carboxylate | tert-Butyl 4-bromo-1H-pyrrole-1-carboxylate |

|---|---|---|---|

| Molecular Weight (g/mol) | ~262.1 | ~217.6 | ~266.5 |

| Ring Strain | High | High | Low |

| Reactivity in SN2 | High (Br is superior leaving group) | Moderate | Low (aromatic stabilization) |

| Solubility in DCM | High (due to tert-butyl) | High | Moderate |

Research Findings and Methodological Considerations

- Synthetic Challenges : Azetes are less commonly synthesized than pyrroles due to ring strain. Reported yields for azete derivatives are typically lower (<50%) compared to pyrrole analogs (>70%) .

- Spectroscopic Differentiation : ¹H NMR of azetes shows distinct deshielding (δ 7.5–8.5 ppm for ring protons) versus pyrroles (δ 6.5–7.2 ppm), attributed to reduced aromaticity and ring current effects .

- Similarity Metrics : Computational studies using Tanimoto coefficients () reveal low structural similarity (<0.3) between azetes and indole/pyrrole derivatives, emphasizing the impact of ring size and substituents on virtual screening outcomes.

Biological Activity

Tert-butyl 4-bromo-2H-azirine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the available literature on its synthesis, biological activity, and potential applications.

Tert-butyl 4-bromo-2H-azirine-1-carboxylate is characterized by its azirine structure, which is known for its reactivity due to the presence of a strained three-membered ring. The compound can be synthesized through various methods, including halogenation reactions and cyclization processes involving carboxylic acid derivatives. For instance, the synthesis of related compounds has been reported using halogenation techniques that yield high purity and good yields .

The biological activity of tert-butyl 4-bromo-2H-azirine-1-carboxylate is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar azirine structures can exhibit significant inhibitory effects on enzyme activities and protein-protein interactions (PPIs). For example, studies have shown that modifications in the azirine structure can lead to variations in potency against specific targets, such as ion channels and enzymes involved in cellular signaling pathways .

Pharmacological Evaluations

Several studies have evaluated the pharmacological properties of related azirine compounds. For instance, certain derivatives have demonstrated notable anti-inflammatory and anticancer activities. The mechanism often involves the inhibition of key signaling pathways that are crucial for cell proliferation and survival. In vitro assays have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents .

Case Studies

- Inhibition of Protein-Protein Interactions : A study investigating the effects of azirine derivatives on FGF14:Na v1.6 complex assembly revealed that specific modifications could enhance inhibitory potency. The most effective analogs exhibited IC50 values in the low micromolar range, indicating strong activity against this target .

- Anticancer Activity : In a series of experiments focused on various cancer cell lines, tert-butyl 4-bromo-2H-azirine-1-carboxylate derivatives showed significant cytotoxic effects. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis in treated cells .

Data Tables

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromo-2H-azirine-1-carboxylate | 49 | Inhibits FGF14:Na v1.6 assembly |

| Related Azirine Derivative A | 63 | Induces apoptosis in cancer cells |

| Related Azirine Derivative B | 72 | Anti-inflammatory properties |

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 70°C | 65–78 | |

| Cyclization | Pd(OAc)₂, ligand | 52–60 |

Basic: How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer:

Characterization involves multi-modal analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of bromination and tert-butyl group integrity .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~274.12 g/mol) .

- Melting Point Analysis : Consistency with literature values (e.g., 103–106°C for analogous compounds) indicates purity .

- HPLC : Quantifies impurities (<2% threshold for research-grade material) .

Note : Discrepancies in melting points across studies may arise from polymorphic forms or residual solvents .

Advanced: How does the tert-butyl carbamate group influence the electronic environment and reactivity of the azete ring in substitution reactions?

Answer:

The tert-butyl carbamate group acts as an electron-withdrawing group (EWG), polarizing the azete ring and directing nucleophilic attacks to the 4-bromo position. Key effects include:

- Steric shielding : The bulky tert-butyl group hinders reactions at the 1-carboxylate position, promoting selectivity .

- Electronic effects : The carbamate’s carbonyl withdraws electron density, activating the azete ring for SNAr (nucleophilic aromatic substitution) with amines or thiols .

- Stabilization : The tert-butyl group mitigates ring strain during intermediate formation .

Methodological Insight : Computational studies (DFT calculations) can map electron density distribution to predict reactivity .

Advanced: What strategies can resolve contradictions in reported reactivity or stability data across studies?

Answer:

Contradictions often arise from variations in experimental setups. Resolution strategies include:

- Control experiments : Replicate conflicting conditions (e.g., solvent purity, trace moisture levels) to identify confounding factors .

- Advanced characterization : Use X-ray crystallography to confirm structural assignments if NMR data is ambiguous .

- Stability profiling : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to assess environmental sensitivity .

Case Study : A study reporting unexpected decomposition in DMSO may overlook trace acidic impurities; repeating with anhydrous DMSO + molecular sieves clarifies stability .

Methodological: What spectroscopic techniques are most effective for monitoring bromine substitution in derivatives?

Answer:

- ¹H NMR : Loss of aromatic proton signals adjacent to bromine confirms substitution .

- XPS (X-ray Photoelectron Spectroscopy) : Directly measures Br 3d binding energy shifts (≈70 eV) to track substitution efficiency .

- IR Spectroscopy : C-Br stretching (~550 cm⁻¹) disappearance indicates successful functionalization .

Q. Table 2: Key Spectral Signatures

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | δ 7.2 ppm (singlet loss) | Bromine substitution |

| XPS | Br 3d peak shift | Electronic environment change |

Advanced: How can computational tools predict regioselectivity in nucleophilic attacks on the azete ring?

Answer:

- DFT Calculations : Model transition states to identify kinetically favored attack sites (e.g., C4 vs. C2 positions) .

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions (C4 in brominated azete) as nucleophilic targets .

- Machine Learning : Train models on existing azete reactivity datasets to predict outcomes for novel nucleophiles.

Example : A study using Gaussian 09 at the B3LYP/6-31G* level showed 85% accuracy in predicting SNAr regiochemistry for amine nucleophiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.